4-pyrimidin-5-yl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrimidin-5-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(9-6-13-8-14-7-9)11-4-5-15-12(11)3-1/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFUHGKWAQFVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 Pyrimidin 5 Yl 1h Indole Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 4-pyrimidin-5-yl-1H-indole derivatives is highly sensitive to the nature and position of various substituents. Research has shown that even minor chemical modifications can lead to significant changes in potency and mechanism of action. For instance, in a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, substitutions on the terminal phenyl ring of the carbohydrazide (B1668358) moiety dramatically influenced their ability to induce methuosis, a form of non-apoptotic cell death, in cancer cells. tandfonline.comnih.gov
These findings underscore the importance of systematic exploration. The size, shape, and electronic nature of substituents dictate the interaction with the biological target. The pyrimidine (B1678525) diamine scaffold, when incorporating an indole (B1671886) moiety and a 3-methoxy-4-hydroxyphenyl ring, has been shown to drive selectivity toward butyrylcholinesterase (BChE) inhibition. nih.gov In contrast, phenolic and catecholic rings tend to confer selectivity for acetylcholinesterase (AChE) inhibition. nih.gov
| Compound | Substituent (R2) | Vacuolization Ratio at 1.0 µM (%) | Growth Inhibition at 20.0 µM (%) |
|---|---|---|---|
| 12g | 4-methoxyphenyl | 85 ± 0.61 | 80 ± 0.82 |
| 12h | 4-hydroxyphenyl | 81 ± 1.01 | 59 ± 1.21 |
| 12k | 3-hydroxy-4-methoxyphenyl | 79 ± 0.88 | 79 ± 0.56 |
| 12l | 2,3-dimethoxyphenyl | 79 ± 0.95 | 51 ± 0.99 |
| 12m | 2,4-dimethoxyphenyl | Weak | 45 ± 0.76 |
| 12n | 3,5-dimethoxyphenyl | 91 ± 0.51 | 83 ± 1.01 |
| 12o | 3,4,5-trimethoxyphenyl | Inactive | 48 ± 0.65 |
Modulation of the Pyrimidine Moiety: Positional and Chemical Substitutions
The pyrimidine ring is a key component of the this compound scaffold, and its modification is a critical aspect of SAR studies. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, which are often essential for binding to target proteins like kinases. nih.gov
In studies of pyrimidine derivatives as cholinesterase inhibitors, the 2-aminopyrimidine (B69317) moiety was identified as a crucial feature. nih.gov The two adjacent nitrogen atoms were found to be involved in the chelation of metal ions such as Cu²⁺ and Fe³⁺. nih.gov Furthermore, the pyrimidine ring can engage in π–π stacking interactions with aromatic residues, such as histidine, in the active site of target enzymes. nih.gov
SAR studies on pyrazolylpyrimidine derivatives developed as herbicides also highlight the importance of substituents on the pyrimidine ring. The introduction of an alkynyloxy group at the 6-position of the pyrimidine ring was found to be critical for bleaching activities. nih.gov When this group was replaced by other functionalities like alkoxy, amino, or alkylthio groups, the herbicidal activity was significantly diminished, although compounds with an amino substitution showed good inhibition of weed root growth. nih.gov This demonstrates that different substituents on the pyrimidine ring can modulate not only the potency but also the specific type of biological activity.
In the context of anticancer agents, the pyrimidine ring is often substituted with groups that can enhance target binding. For example, the presence of a 4-(pyridin-3-yl) group on the pyrimidine ring is a feature of several potent anticancer agents, including the well-known kinase inhibitor imatinib. nih.gov In a series of potential CDK9 inhibitors, the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold served as the core structure, with further modifications leading to potent and selective compounds. nih.gov
Modifications on the Indole Ring System and Their Pharmacological Impact
The indole nucleus is a versatile pharmacophore present in numerous natural and synthetic bioactive molecules. nih.govnih.gov Its aromatic and heterocyclic nature allows for various types of interactions with biological targets, including hydrogen bonding (via the N-H group) and hydrophobic interactions. nih.gov Modifications to the indole ring of the this compound scaffold have profound pharmacological consequences.
A critical finding was the importance of the substitution position on the indole ring. When the (4-(pyridin-3-yl)pyrimidin-2-yl)amino residue was moved from the 4-position to the 5-position of the indole ring, there was a significant increase in the desired vacuolization-inducing effect in cancer cells. tandfonline.comnih.gov Compounds with the substituent at the 4-position of the indole showed no significant growth inhibitory or vacuolization activity. tandfonline.comnih.gov This highlights the critical role of the substitution pattern in orienting the molecule correctly within the target's binding site.
Further modifications at other positions of the indole ring also influence activity. For instance, the N-H group of the indole is a potential hydrogen bond donor. Methylation of this nitrogen can determine whether this interaction is necessary for activity. nih.gov In a study of pyrimidine derivatives, the indole moiety was observed to point towards tryptophan and phenylalanine residues in the active site of cholinesterases, forming a hydrogen bond with a serine residue. nih.gov The development of novel methods for selectively modifying specific positions on the indole ring, such as the C5 position, is an active area of research that could accelerate the development of new drugs based on this scaffold. eurekalert.org
| Compound Series | Position of (4-(pyridin-3-yl)pyrimidin-2-yl)amino group on Indole Ring | Observed Biological Effect |
|---|---|---|
| 8a-8f | Position 4 | No growth inhibitory activity or vacuolization-inducing effect |
| 12c, 12d, 12p | Position 5 | Significant vacuolization-inducing effect |
Influence of Linker Units and Bridging Heterocycles on Bioactivity
The connection between the pyrimidine and indole rings is often mediated by a linker unit, the nature of which can significantly affect the molecule's conformation, flexibility, and ability to bind to its target. An amino (-NH-) group is a common linker in this scaffold, as seen in the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole series. tandfonline.comnih.gov This linker provides a hydrogen bond donor and allows for a degree of rotational freedom between the two ring systems.
In some cases, the pyrimidine and indole rings are directly fused, creating rigid heterocyclic systems like pyrimido[5,4-b]indoles or pyrimido[4,5-b]indoles. nih.govnih.gov These fused systems have less conformational flexibility. SAR studies on pyrimido[5,4-b]indoles as Toll-like receptor 4 (TLR4) agonists showed that adding certain aryl groups at the C8 position, such as phenyl or β-naphthyl, significantly increased potency. nih.gov This suggests that the rigid scaffold orients the substituents in a way that allows for additional favorable binding interactions at the target interface. nih.gov
The length and composition of non-fused linkers are also critical variables. For instance, in the development of cholinesterase inhibitors, a linear alkyl chain of five or six methylene (B1212753) units containing a protonated amine group was identified as a crucial pharmacophoric feature for potent inhibition. nih.gov This flexible chain allows the key amine group to establish strong interactions within both the catalytic site and the peripheral anionic site (PAS) of the enzyme. nih.gov Therefore, the choice of linker—be it a single atom, a flexible chain, or a direct fusion—is a key strategic decision in the design of bioactive this compound derivatives.
Chiral Synthesis and Stereochemical Impact on Ligand-Target Interactions
Biological systems are inherently chiral, and thus the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. Enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of biological activity due to their differential interactions with chiral biological targets like receptors and enzymes.
In the context of related heterocyclic systems, the importance of stereochemistry has been clearly demonstrated. A study of chiral pyrrolo[2,3-d]pyrimidine and pyrimido[4,5-b]indole derivatives as A1-adenosine receptor (A1AR) antagonists revealed high stereoselectivity. nih.gov For instance, one compound showed a 64-fold higher affinity for the receptor from the (R)-enantiomer compared to the (S)-enantiomer. nih.gov This significant difference in affinity underscores that only one enantiomer fits optimally into the chiral binding pocket of the receptor.
Molecular Mechanism of Action Studies of 4 Pyrimidin 5 Yl 1h Indole Analogs
Elucidation of Signaling Pathway Modulation by Indole-Pyrimidine Derivatives
Indole-pyrimidine derivatives have been shown to exert their effects by modulating several critical intracellular signaling pathways implicated in cell growth, proliferation, and survival.
One of the key pathways affected is the ERK (extracellular signal-regulated kinase) signaling pathway , which plays a crucial role in regulating cell growth and is often hyperactivated in cancers. nih.gov Certain nih.govnih.govtandfonline.comtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives have demonstrated significant inhibitory effects on this pathway. For instance, compound H12 was found to decrease the phosphorylation levels of key components of this cascade, including ERK1/2, c-Raf, and MEK1/2. nih.gov The MAPK/JNK signaling pathway has also been implicated in the activity of some indole-pyrimidine analogs. tandfonline.com
Furthermore, indole-based compounds are known to modulate the PI3K/Akt/mTOR signaling pathway , a central regulator of cell survival, growth, and metabolism. nih.govmdpi.com Analogs such as indole-3-carbinol (B1674136) (I3C) and its derivatives have been shown to inhibit Akt activation and its downstream target mTOR. nih.gov This inhibition disrupts the entire PI3K/Akt/mTOR signaling cascade, contributing to the compound's biological effects. nih.gov Some indole-based pyrazolo[1,5-a]pyrimidines have also been found to strongly inhibit AKT phosphorylation. nih.gov
Studies have also highlighted the role of these derivatives in the MAP kinase signaling pathway . Pyrimidine (B1678525) derivatives, in general, have been investigated as p38α MAPK inhibitors. ijmphs.com Indole alkaloids have been shown to obstruct pathways such as the NADPH oxidase/ROS/p38 MAPK pathway. nih.gov
The table below summarizes the effects of representative indole-pyrimidine derivatives on various signaling pathways.
| Compound Class | Targeted Pathway | Observed Effect | Key Proteins Affected |
| nih.govnih.govtandfonline.comTriazolo[1,5-a]pyrimidine indole derivatives | ERK Signaling Pathway | Inhibition | p-ERK1/2, p-c-Raf, p-MEK1/2, p-AKT |
| Indole-3-carbinol (I3C) and its derivatives | PI3K/Akt/mTOR Signaling Pathway | Inhibition | Akt, mTOR |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | MAPK/JNK Signaling Pathway | Activation | JNK |
Characterization of Specific Biological Targets and Binding Affinity
The biological activity of 4-pyrimidin-5-yl-1H-indole analogs is attributed to their interaction with specific protein targets. Research has identified several key proteins for which these compounds exhibit significant binding affinity.
Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often dysregulated in cancer, has been identified as a primary target for many indolyl-pyrimidine hybrids. nih.govresearchgate.netsemanticscholar.orgnih.gov For example, a series of indolyl-pyrimidine derivatives showed EGFR inhibitory activity with IC50 values in the sub-micromolar range, comparable to the known EGFR inhibitor erlotinib. nih.gov Specifically, compound 4g was found to be the most active against EGFR, with an IC50 of 0.25 µM. nih.gov Another indole derivative of pazopanib, MKP101, also demonstrated significant inhibitory activity against EGFR with an IC50 value of 43 nM. semanticscholar.org
Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator of inflammation and cell death, is another important target. A class of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been identified as potent RIPK1 inhibitors. Compound 22b from this series exhibited a binding affinity (KD) of 0.004 µM and an enzymatic IC50 value of 0.011 µM for RIPK1. researchgate.net
The orphan nuclear receptor Nur77 (also known as NR4A1) has recently emerged as a target for this class of compounds. researchgate.netnih.govnih.govacs.org A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were evaluated as Nur77 modulators. researchgate.netnih.gov The lead compound, 8b, showed excellent Nur77-binding activity. researchgate.netnih.gov Further optimization led to compound ja, which displayed an improved Nur77-binding capability with a KD of 91 nM, as determined by surface plasmon resonance (SPR). nih.govacs.org
The following table provides a summary of the binding affinities of various indole-pyrimidine analogs to their respective biological targets.
| Compound | Target | Binding Affinity/Inhibitory Concentration |
| Compound 4g | EGFR | IC50 = 0.25 µM |
| Compound 4f | EGFR | IC50 = 0.38 µM |
| Compound 4h | EGFR | IC50 = 0.39 µM |
| MKP101 | EGFR | IC50 = 43 nM |
| MKP120 | EGFR | IC50 = 10 nM |
| MKP123 | EGFR | IC50 = 18 nM |
| Compound 22b | RIPK1 | KD = 0.004 µM; IC50 = 0.011 µM |
| Compound 8b | Nur77 | KDSPR(Nur77) = 354 nM |
| Compound ja | Nur77 | KDSPR(Nur77) = 91 nM |
Biophysical and Biochemical Analyses of Protein-Ligand Interactions
To understand the precise nature of the interactions between this compound analogs and their protein targets, various biophysical and biochemical techniques have been employed. These methods provide detailed insights into the binding modes and thermodynamics of these interactions.
Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a ligand to its target protein. tandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.net For instance, molecular docking studies of novel indole-pyrimidine hybrids with tubulin suggested that these compounds bind to the colchicine-binding site. nih.gov Similarly, docking studies of other indole-pyrimidine derivatives with B-DNA indicated a strong binding ability, suggesting DNA as a potential target. tandfonline.comtandfonline.com In the case of EGFR inhibitors, docking models have shown that an indole derivative of pazopanib, MKP101, occupies the ATP-binding site in a manner that allows the indole ring to form a hydrogen bond with the backbone of Phe856. semanticscholar.org
While specific X-ray crystallography, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) data for this compound itself were not found in the search results, these techniques are crucial for characterizing protein-ligand interactions for related compounds. For example, the crystal structure of Nec-1s, an indole derivative, in complex with RIPK1 revealed that the indole ring interacts with several hydrophobic amino acid residues, which is a key driver for binding. nih.gov This highlights the importance of hydrophobic interactions for this class of compounds.
Biophysical techniques like SPR are used to determine the kinetics and affinity of binding interactions. This has been applied to 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives to quantify their binding to the Nur77 receptor, yielding specific dissociation constants (KD). nih.govacs.org
These analytical methods are essential for the rational design and optimization of more potent and selective this compound analogs.
Investigation of Cellular Responses and Phenotypes Induced by Pyrimidinyl-Indole Compounds
The interaction of pyrimidinyl-indole compounds with their molecular targets triggers a cascade of cellular events, leading to distinct and measurable phenotypes. The most prominent of these are the induction of programmed cell death and perturbations in the cell cycle.
A significant cellular response to treatment with this compound analogs is the activation of programmed cell death pathways.
Apoptosis , a well-characterized form of programmed cell death, is a common outcome. Several studies have shown that indole-pyrimidine derivatives can induce apoptosis in cancer cells. For example, a series of oxindole-linked indolyl-pyrimidine derivatives were shown to induce apoptosis in PA-1 ovarian cancer cells, as confirmed by acridine (B1665455) orange/ethidium bromide staining and annexin (B1180172) V binding assays. nih.gov Similarly, nih.govnih.govtandfonline.comtriazolo[1,5-a]pyrimidine indole derivatives were found to increase the percentage of apoptotic cells in MGC-803 gastric cancer cells in a dose-dependent manner. nih.gov The cytotoxic action of some 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives is also associated with the induction of Nur77-dependent apoptosis. researchgate.netnih.gov
A novel, non-apoptotic form of cell death known as methuosis has also been linked to indole-based compounds. nih.govtandfonline.comacs.orgnih.govresearchgate.net Methuosis is characterized by the massive accumulation of macropinosome-derived vacuoles that ultimately leads to cell death. nih.govnih.gov Indole-based chalcones, such as 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), have been identified as potent inducers of methuosis in glioblastoma cells. nih.gov Furthermore, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were found to be selective methuosis inducers. tandfonline.com
In addition to inducing cell death, this compound analogs can also disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This is a crucial mechanism for inhibiting cell proliferation.
Several studies have reported that these compounds can cause G2/M phase arrest . nih.govnih.govnih.govmdpi.comfrontiersin.orgmdpi.com For example, the most active cytotoxic compound from a series of oxindole-linked indolyl-pyrimidine derivatives, compound 8e, was found to cause cell cycle arrest at the G2/M phase in PA-1 cells. nih.gov Similarly, the nih.govnih.govtandfonline.comtriazolo[1,5-a]pyrimidine indole derivative, H12, concentration-dependently increased the percentage of MGC-803 cells in the G2/M phase. nih.gov Some 2,3-arylpyridylindole derivatives have also been shown to arrest the cell cycle at the G2/M phase at higher concentrations. nih.gov
S phase arrest has also been observed with certain indole-pyrimidine derivatives. A novel bis-spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione derivative, compound 6a, was reported to cause cell cycle arrest in the S phase in breast cancer cells. researchgate.net Additionally, some 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at both the S and G2/M phases. nih.gov
The table below summarizes the observed cell cycle effects of different indole-pyrimidine analogs.
| Compound Class/Derivative | Cell Line | Effect on Cell Cycle |
| Oxindole linked indolyl-pyrimidine (Compound 8e) | PA-1 (ovarian) | G2/M phase arrest |
| nih.govnih.govtandfonline.comTriazolo[1,5-a]pyrimidine indole (Compound H12) | MGC-803 (gastric) | G2/M phase arrest |
| Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione (Compound 6a) | MCF7 (breast) | S phase arrest |
| 2,3-Arylpyridylindole derivatives | A549 (lung) | G0/G1 and G2/M phase arrest (concentration-dependent) |
| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (colon) | S and G2/M phase arrest |
Target Specific Preclinical Biological Evaluation of 4 Pyrimidin 5 Yl 1h Indole Derivatives
Anticancer Efficacy in In Vitro and In Vivo Models
Derivatives of 4-pyrimidin-5-yl-1H-indole have shown significant promise as anticancer agents in both laboratory and animal studies. Their efficacy is largely attributed to their ability to modulate key cellular targets involved in cancer cell proliferation, survival, and signaling pathways.
One notable derivative, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide compound known as 12A, has demonstrated high pan-cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal human cells. tandfonline.com This compound effectively induces a form of cell death called methuosis, which is characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes. tandfonline.com In vivo studies using a mouse xenograft model of MDA-MB-231 breast cancer showed that 12A significantly inhibits tumor growth. researchgate.net The anticancer mechanism of some derivatives is linked to the induction of apoptosis, a programmed cell death pathway. For instance, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells. nih.gov
Kinase Inhibition Profiles
A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. A series of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives were designed as dual inhibitors of CDK9 and Class I Histone Deacetylases (HDACs). One compound, 13ea, showed potent inhibition of CDK9 with an IC50 value of 0.17 μM. japsonline.com
HDACs: Histone deacetylases are enzymes that play a crucial role in gene expression regulation. The aforementioned compound 13ea also demonstrated inhibitory activity against HDAC1 and HDAC3 with IC50 values of 1.73 μM and 1.11 μM, respectively, establishing it as a dual CDK9/HDAC inhibitor. japsonline.com
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. A study on indolyl-pyrimidine derivatives, which combine the pyrimidine (B1678525) and indole (B1671886) pharmacophores, identified compounds with promising EGFR inhibitory activity. The most potent of these, compound 4g, exhibited 79% inhibition of EGFR at a concentration of 10 µM. mdpi.com
ERK: While direct inhibition of Extracellular signal-regulated kinase (ERK) by this compound derivatives is not extensively documented, related compounds have shown effects on the ERK signaling pathway. A series of tandfonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole derivatives were found to suppress the ERK signaling pathway in gastric cancer cells. nih.gov For instance, compound H12 from this series exhibited potent antiproliferative activity against MGC-803 gastric cancer cells with an IC50 value of 9.47 μM. nih.gov
PIM2: Proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases implicated in tumorigenesis. While direct inhibition by this compound derivatives is not specified, the broader class of indole-containing compounds has been explored as PIM kinase inhibitors. For example, 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines have been identified as potent inhibitors of all three PIM isoforms. nih.gov
BET Bromodomains: Bromodomain and extraterminal domain (BET) proteins are epigenetic readers that regulate gene transcription and are attractive targets in cancer therapy. While direct inhibition by the specific this compound scaffold is not detailed, related pyrimidine-containing compounds have been identified as BET inhibitors. For instance, a dihydropyridopyrimidine scaffold was discovered as a pan-BET inhibitor. researchgate.net Furthermore, 9H-pyrimido[4,5-b]indole-containing compounds have been synthesized to create potent and orally bioavailable BET inhibitors. nih.gov
| Target Kinase | Derivative Class | Key Findings | IC50/Inhibition % |
|---|---|---|---|
| CDK9 | N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamides | Potent inhibition of CDK9. | 0.17 μM (for compound 13ea) |
| HDACs | N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamides | Inhibition of HDAC1 and HDAC3. | 1.73 μM (HDAC1) and 1.11 μM (HDAC3) for compound 13ea |
| EGFR | Indolyl-pyrimidine derivatives | Promising inhibitory activity against EGFR. | 79% inhibition at 10 µM (for compound 4g) |
| ERK Pathway | tandfonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole derivatives | Suppression of the ERK signaling pathway. | IC50 of 9.47 μM against MGC-803 cells (for compound H12) |
Modulation of Nuclear Receptors and Transcription Factors
Nur77: The orphan nuclear receptor Nur77 has been identified as a potential drug target in cancer. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and evaluated as potent Nur77 modulators. nih.govresearchgate.net Compound 8b from this series showed good potency against various liver and other cancer cell lines and exhibited excellent Nur77-binding activity. nih.gov The cytotoxic action of this compound was linked to its ability to induce Nur77-dependent apoptosis. nih.gov
Enzyme Inhibition Activities
IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in tumor immune escape. While specific data on this compound derivatives as IDO1 inhibitors is limited, the broader class of indole derivatives has been investigated for this activity. acs.org
Immunomodulatory Activities, including Toll-like Receptor (TLR) Agonism
In addition to direct anticancer effects, some derivatives of the parent scaffold have demonstrated the ability to modulate the immune system. A study on substituted pyrimido[5,4-b]indoles, a related scaffold, identified these compounds as potent and selective Toll-like receptor 4 (TLR4) agonists. nih.gov TLR4 activation is a key event in the innate immune response. This finding suggests that derivatives of the this compound core could potentially be developed as immunomodulatory agents to enhance anti-tumor immunity. nih.gov
Antimicrobial Activity Assessment
The this compound scaffold and its analogs have also been evaluated for their ability to combat microbial infections.
Antibacterial Spectrum and Potency
Several studies have highlighted the antibacterial potential of indolyl-pyrimidine derivatives. A novel series of these compounds was synthesized and screened for in vitro antibacterial and antifungal activity, demonstrating promising results. researchgate.net Another study synthesized a series of indolyl-2-thiopyrimidines and found that some compounds showed high antibacterial activity. japsonline.com Specifically, compounds 2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile and 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile displayed significant antibacterial activity. japsonline.com Research into tandfonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines bearing an indole moiety also revealed that certain derivatives were active against both Gram-positive and Gram-negative bacteria. rsc.org
| Derivative Class | Tested Against | Key Findings |
|---|---|---|
| Indolyl-pyrimidines | Various bacteria and fungi | Demonstrated promising in vitro antibacterial and antifungal activity. |
| Indolyl-2-thiopyrimidines | Bacteria | Some compounds showed high antibacterial activity. |
| tandfonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines with indole moiety | Gram-positive and Gram-negative bacteria | Showed activity against both types of bacteria. |
Antifungal Efficacy against Pathogenic Strains
Derivatives of indolyl-pyrimidine have been synthesized and evaluated for their potential as antifungal agents. Research has shown that the specific arrangement and substituents on the indole and pyrimidine rings are crucial for activity. In a study evaluating a series of new indolyl-pyrimidine derivatives, several compounds demonstrated activity against the pathogenic fungus Candida albicans. japsonline.comjapsonline.com
The investigation into a series of indolyl-2-thiopyrimidines revealed that while many compounds showed moderate antibacterial activity, their antifungal efficacy was more selective. japsonline.com Specifically, compounds identified as 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4) and 2-(1H-indol-3-yl)-4,6-dioxo-6,11-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (3) , along with their precursors and certain chalcone (B49325) derivatives, were active against C. albicans. japsonline.comjapsonline.com This suggests that the core indolyl-pyrimidine scaffold is a viable starting point for developing new antifungal agents. Further studies have explored other indole derivatives against a broad spectrum of phytopathogenic fungi, with some compounds showing more potent activity than commercial fungicides like hymexazole. researchgate.net
| Compound Name | Target Organism | Activity Noted |
|---|---|---|
| 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Candida albicans | Active |
| 2-(1H-indol-3-yl)-4,6-dioxo-6,11-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile | Candida albicans | Active |
| Indolyl-pyrimidine Chalcone Derivatives (7a, 7b, 7c) | Candida albicans | Active |
Antiviral Activity in Cell Culture Models
The structural motif of indolyl-pyrimidines, particularly in their fused forms like pyrimido[5,4-b]indoles and pyrimido[4,5-b]indoles, has been a focus of antiviral research. These compounds are structurally related to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and have been tested against various viruses.
A study focused on pyrimido[5,4-b]indole derivatives as potential inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. unav.eduresearchgate.net Several compounds were evaluated in an in vitro recombinant HIV-1 RT screening assay. The results indicated that simultaneous substitution at positions 2 and 4 of the pyrimido[5,4-b]indole ring, especially with alkyldiamine chains, was favorable for activity. unav.eduresearchgate.net Compounds 4e , 4i , 4j , and 4t were among the most active against the wild-type HIV-1 RT. researchgate.net
Furthermore, sugar-modified pyrimido[4,5-b]indole nucleosides have been synthesized and evaluated for their antiviral properties against RNA viruses. nih.gov Certain 2′-fluoroarabino derivatives showed moderate activity against Respiratory Syncytial Virus (RSV), with the 2-thienyl derivative 9g being the most potent in this series. nih.gov Other related compounds displayed activity against Dengue virus and Hepatitis C Virus (HCV). nih.govresearchgate.net
| Compound Class | Specific Compound | Viral Target | Activity (IC50 / EC50) |
|---|---|---|---|
| Pyrimido[5,4-b]indole | 4i | HIV-1 RT (wild type) | 29.2 µM |
| Pyrimido[5,4-b]indole | 4t | HIV-1 RT (wild type) | 34.1 µM |
| Pyrimido[5,4-b]indole | 4e | HIV-1 RT (wild type) | 37.0 µM |
| Pyrimido[5,4-b]indole | 4j | HIV-1 RT (wild type) | 37.8 µM |
| Pyrimido[4,5-b]indole Nucleoside | 9g (2-Thienyl derivative) | Respiratory Syncytial Virus (RSV) | 5.2 µM |
Anti-inflammatory Potential and Associated Mechanisms
The anti-inflammatory properties of indolyl-pyrimidine derivatives have been investigated using established preclinical models. The ability of these compounds to mitigate inflammation is a significant area of research, given the role of inflammation in numerous diseases.
In one study, a series of hydroxy, thio, and amino pyrimidine derivatives derived from indole-3-aldehyde were synthesized and tested for acute anti-inflammatory activity using the carrageenan-induced rat paw edema method. nih.govelsevierpure.com This assay measures the ability of a compound to reduce swelling, a hallmark of acute inflammation. Several of the synthesized compounds demonstrated remarkable anti-inflammatory effects, with some showing superior activity compared to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov
The mechanisms underlying the anti-inflammatory effects of these compounds are thought to be multifactorial. Many compounds with anti-inflammatory properties also possess antioxidant activity, which can contribute to their therapeutic effect by reducing oxidative stress that often accompanies inflammation. nih.govelsevierpure.commdpi.com The synthesized indolyl-pyrimidines were also evaluated for their antioxidant potential using the DPPH radical scavenging method, and appreciable activity was observed, suggesting a possible mechanism for their anti-inflammatory action. nih.govelsevierpure.com
| Compound | Inhibition of Edema (%) at 3h |
|---|---|
| Ibuprofen (Standard) | 52.34 |
| Compound 4f | 56.12 |
| Compound 5b | 54.20 |
| Compound 6c | 53.27 |
Neurological and Central Nervous System (CNS) Activity (e.g., α1-Adrenoceptor Ligands)
Derivatives of the this compound scaffold and its fused analogue, pyrimido[5,4-b]indole, have been identified as potent ligands for α1-adrenoceptors, which are important targets in the central nervous system. nih.govresearchgate.net The modulation of these receptors can influence various neurological processes.
A series of pyrimido[5,4-b]indole derivatives were designed as structural analogues of known α1-adrenoceptor ligands and tested in binding assays on human α1A, α1B, and α1D adrenoceptor subtypes. nih.gov Many of these molecules displayed a preferential affinity for the α1D-AR subtype. Specifically, compounds 39 and 40 showed substantial selectivity for the α1D-AR over other α1 subtypes and various serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
Significantly, a derivative featuring the specific 5-(pyrimidin-5-yl)-1H-indole scaffold, 1-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)-5-(pyrimidin-5-yl)-1H-indole (Lu AA27122) , was identified as a high-affinity α1A-adrenoceptor ligand with a Ki value of 0.52 nM. researchgate.net This compound also demonstrated over 100-fold selectivity against dopamine D2 receptors, highlighting the potential of this chemical class for developing selective CNS-active agents. researchgate.net
| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) |
|---|---|---|---|
| Compound 39 | 158 | 33 | 2.5 |
| Compound 40 | 186 | 117 | 6.9 |
| Lu AA27122 | 0.52 | Not Reported | Not Reported |
Computational Chemistry and Rational Drug Design for 4 Pyrimidin 5 Yl 1h Indole
Ligand-Based Drug Design Methodologies
Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown or when a set of known active ligands is available. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures.
2D-QSAR: This approach uses 2D descriptors of a molecule, such as its physicochemical properties (e.g., logP, molar refractivity) and topological indices, to build a predictive model. For a series of 4-pyrimidin-5-yl-1H-indole derivatives, a 2D-QSAR model could be developed to identify key molecular features that contribute to a specific biological activity.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules.
CoMFA: This technique generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields. The resulting field values are then correlated with the biological activity to generate a predictive model.
CoMSIA: Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but includes additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. This often leads to a more comprehensive and predictive model.
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on a set of active compounds and then used as a 3D query to screen large compound libraries (virtual screening) to identify new potential hits with the desired activity.
For this compound, a pharmacophore model could be developed based on its known active derivatives. The key pharmacophoric features might include hydrogen bond donors and acceptors from the indole (B1671886) and pyrimidine (B1678525) rings, as well as aromatic and hydrophobic features. This model could then be employed to virtually screen databases of chemical compounds to find novel molecules that match the pharmacophoric query and are therefore likely to exhibit similar biological effects.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) methods are employed when the 3D structure of the biological target is known. These approaches aim to design ligands that can bind to the target with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of a compound and for predicting its binding affinity. While direct molecular docking studies on the parent this compound are not extensively documented, computational docking has been used to predict the binding of related compounds. For instance, in the development of small molecules targeting the p53 somatic mutant Y220C, computational docking was initially used to predict the binding conformation of a lead compound, which guided the design of subsequent derivatives. nih.gov Derivatives of this compound have been synthesized and their interactions with target proteins have been characterized, with research suggesting that interactions with specific amino acid residues are important for their biological activity. ucsf.edu
A hypothetical molecular docking study of this compound into a target's active site would involve preparing the 3D structures of both the ligand and the protein, followed by running a docking algorithm to generate and score different binding poses. The results would provide insights into the potential binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of drug design, MD simulations can be used to assess the conformational flexibility of a ligand and its target, as well as the stability of the ligand-protein complex predicted by molecular docking.
An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions) and then solving Newton's equations of motion for all atoms in the system. The resulting trajectory would provide detailed information about the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the key interactions that are maintained over time.
De Novo Design: This computational approach involves designing a novel ligand from scratch, atom by atom or fragment by fragment, within the binding site of a target protein. Algorithms for de novo design can generate a vast number of potential ligand structures that are complementary in shape and chemical properties to the target's active site.
Fragment-Based Drug Discovery (FBDD): FBDD is a strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. These initial fragment hits are then optimized and grown or linked together to produce a more potent lead compound. The this compound scaffold itself could be considered a valuable fragment for screening against various biological targets. If identified as a binder, it could serve as a starting point for the development of more potent and selective inhibitors through fragment growing or linking strategies.
While specific examples of de novo design or FBDD studies originating from this compound are not prominent in the literature, these are highly relevant and powerful strategies for leveraging this chemical scaffold in future drug discovery efforts.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) for Lead Optimization
In the realm of modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological profile is critical for successful lead optimization. For derivatives of this compound, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction serves as an indispensable tool. ijmps.org These computational methods allow for the rapid and cost-effective evaluation of drug-like properties, helping to identify candidates with favorable profiles while flagging those likely to fail in later developmental stages due to poor pharmacokinetics or toxicity. researchgate.netalliedacademies.org
Researchers utilize a variety of specialized software and web-based platforms, such as SwissADME, admetSAR, and Pre-ADMET, to predict these properties. ijmps.orgnih.govscielo.br These tools analyze the chemical structure of this compound analogs to estimate a wide range of parameters. Key absorption properties investigated include human intestinal absorption (HIA) and permeability in Caco-2 cell models, which simulate the intestinal barrier. scielo.br Distribution is often assessed by predicting a compound's ability to penetrate the blood-brain barrier (BBB) and its affinity for plasma protein binding (PPB). researchgate.net
Metabolism predictions focus on the interaction of the compounds with the cytochrome P450 (CYP450) family of enzymes, which are crucial for drug metabolism. alliedacademies.org Identifying which CYP isoforms a compound is likely to inhibit or serve as a substrate for is vital to predicting potential drug-drug interactions. Finally, toxicity predictions screen for potential adverse effects, including mutagenicity (using the Ames test as a model), carcinogenicity, and acute toxicity (often estimated as LD50). alliedacademies.orgnih.gov
Below is an interactive table showcasing a sample ADMET profile for a hypothetical optimized lead compound derived from the this compound scaffold, based on parameters commonly evaluated in computational studies. ijmps.orgalliedacademies.orgscielo.br
| ADMET Property | Predicted Parameter | Predicted Value/Classification | Significance in Drug Discovery |
| Absorption | Human Intestinal Absorption (HIA) | High | Indicates good potential for oral absorption. scielo.br |
| Caco-2 Permeability | Moderate to High | Suggests the ability to pass through the intestinal epithelial barrier. scielo.br | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Desirable for peripherally acting drugs to minimize central nervous system side effects. scielo.br |
| Plasma Protein Binding (PPB) | < 90% | A lower binding percentage suggests a higher concentration of free, active drug. researchgate.net | |
| Metabolism | CYP2D6 Inhibitor | No | Reduces the risk of drug-drug interactions with other medications metabolized by this enzyme. alliedacademies.org |
| CYP3A4 Inhibitor | No | Avoids interference with the metabolism of a large percentage of currently marketed drugs. alliedacademies.org | |
| Excretion | Renal Organic Cation Transporter 2 | Non-inhibitor | Lowers the potential for altered renal clearance and associated toxicity. |
| Toxicity | Ames Mutagenicity | Non-mutagenic | Indicates a low likelihood of causing DNA mutations. alliedacademies.org |
| Carcinogenicity | Non-carcinogen | Suggests a lower risk of causing cancer with long-term exposure. nih.gov | |
| Acute Oral Toxicity (LD50) | Category III/IV (Low) | Predicts a favorable safety profile regarding acute dosage. alliedacademies.org |
Synergistic Application of Computational and Experimental Approaches in Drug Discovery Pipelines
The integration of computational chemistry and experimental validation represents a powerful paradigm in contemporary drug discovery, significantly streamlining the path from initial concept to a viable drug candidate. ijmps.org This synergistic approach is particularly valuable in the development of kinase inhibitors and other targeted therapies based on the this compound scaffold. doaj.orgnih.gov The process typically begins with computational methods to design and prioritize novel molecular structures, which are then synthesized and subjected to rigorous experimental testing to validate the predictions.
A common workflow involves using structure-based drug design techniques, such as molecular docking, to predict how novel this compound derivatives will bind to a specific biological target, for example, a protein kinase. uomustansiriyah.edu.iqnih.gov These docking studies provide insights into the binding affinity and orientation of the compounds within the protein's active site, helping to rationalize structure-activity relationships (SAR). nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity, allowing for the prediction of potency for newly designed analogs before they are synthesized. doaj.org
Based on these computational insights, a focused library of the most promising compounds is synthesized. This targeted synthesis avoids the resource-intensive and often inefficient process of creating and screening vast numbers of random compounds. Following synthesis, the compounds undergo experimental validation. In vitro assays are performed to determine their actual inhibitory activity (e.g., IC50 values) against the target protein, confirming the predictions from the docking and QSAR studies. doaj.org For instance, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide were designed and synthesized as potential anti-cancer agents, with subsequent biological evaluation confirming their activity and mechanism of action related to apoptosis. nih.gov
This iterative cycle of computational design, chemical synthesis, and biological evaluation is a hallmark of an integrated drug discovery pipeline. If experimental results align with computational predictions, it validates the underlying models, which can then be refined and used to design the next generation of even more potent and selective compounds. Discrepancies between predicted and observed activity also provide valuable information, helping to improve the accuracy of the computational models. ijmps.org This synergistic feedback loop accelerates the lead optimization process, enabling the efficient development of this compound derivatives with enhanced therapeutic potential and improved ADMET profiles. ijmps.orgnih.gov
Future Research Directions and Therapeutic Prospects for 4 Pyrimidin 5 Yl 1h Indole Derivatives
Development of Next-Generation Highly Selective and Potent Compounds
Future research will focus on refining the 4-pyrimidin-5-yl-1H-indole scaffold to create next-generation compounds with enhanced potency and selectivity. A key strategy involves detailed structure-activity relationship (SAR) studies to understand how specific structural modifications influence target binding and efficacy.
Researchers have successfully designed potent inhibitors by modifying substituents on both the indole (B1671886) and pyrimidine (B1678525) rings. For instance, in the development of Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, a library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives was synthesized, leading to the identification of compounds with IC50 values in the low nanomolar range. nih.govmdpi.com The compound CPL302253 was identified as a highly potent and selective PI3Kδ inhibitor with an IC50 of 2.8 nM, highlighting it as a candidate for clinical development for inflammatory diseases like asthma. nih.govmdpi.com Molecular docking studies revealed that the indole moiety can form a crucial hydrogen bond with the Asp-787 residue, contributing to the high selectivity for the δ isoform of PI3K. mdpi.com
Similarly, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. nih.gov Compound 12i from this series proved to be a highly effective CDK9 inhibitor, exhibiting excellent anticancer activity against a panel of cancer cell lines, including HepG2, A375, MCF-7, and A549, while showing low toxicity to normal cells. nih.gov Further investigations confirmed that its antiproliferative effects are mediated through the induction of apoptosis. nih.gov
The development of these next-generation compounds will rely on iterative cycles of design, synthesis, and biological evaluation, guided by computational modeling and structural biology to optimize interactions with the target protein's binding site.
| Compound | Target | Potency (IC50) | Therapeutic Area |
|---|---|---|---|
| CPL302253 | PI3Kδ | 2.8 nM | Inflammatory Diseases (e.g., Asthma) |
| 12i | CDK9 | Potent (specific value not stated) | Oncology |
| 8b | Nur77 | Potent (specific value not stated) | Oncology (Hepatocellular Carcinoma) |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
While much research has focused on kinases, the this compound scaffold holds promise for modulating other novel biological targets, opening up new therapeutic applications.
One such emerging target is the orphan nuclear receptor Nur77, which is implicated in cancer. researchgate.netnih.gov A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and evaluated as Nur77 modulators. researchgate.netnih.gov Compound 8b from this series demonstrated potent anticancer activity in liver cancer cell lines, excellent Nur77-binding activity, and induced Nur77-dependent apoptosis. nih.gov This work establishes Nur77 as a viable target for this class of compounds and suggests their potential in treating hepatocellular carcinoma. nih.gov
Beyond oncology, pyrimidinyl-indole derivatives are being investigated for neuroinflammatory and neurodegenerative diseases. tandfonline.comnih.govgoogle.com Microglia-mediated neuroinflammation is a key factor in the pathology of ischemic stroke. nih.gov Novel indole-piperazine pyrimidine derivatives have been synthesized that show potent anti-neuroinflammatory and neuroprotective effects. nih.gov Compound 5j was particularly effective, reducing the release of inflammatory mediators like TNF-α and IL-1β and exhibiting neuroprotection in animal models of stroke. nih.gov Its mechanism involves the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This research opens avenues for treating complex neurological conditions such as Alzheimer's disease, pain, and diabetes. tandfonline.comgoogle.com
Future work should involve large-scale screening of pyrimidinyl-indole libraries against diverse target classes to uncover new biological activities and expand their therapeutic utility.
Design of Multi-Target Directed Ligands and Combination Therapy Strategies
The complexity of diseases like cancer and Alzheimer's, which involve multiple pathological pathways, has spurred interest in multi-target directed ligands (MTDLs). nih.govnih.gov The this compound scaffold is well-suited for designing MTDLs, which incorporate multiple pharmacophores into a single molecule to engage several targets simultaneously. nih.gov This approach can lead to synergistic efficacy, reduce the likelihood of drug resistance, and simplify treatment regimens. nih.gov
An example of this strategy is the development of dual inhibitors of CDK9 and class I histone deacetylases (HDACs). nih.gov Transcriptional dysregulation is a hallmark of cancer, and simultaneously inhibiting both CDK9 and HDACs has shown synergistic anticancer effects. nih.gov A series of N-(2-amino-phenyl)-5-((4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives were designed as dual-target inhibitors, with compound 13ea showing potent anti-proliferative activity in several cancer cell lines. nih.gov
For neurodegenerative conditions like Alzheimer's disease, MTDLs based on an indole core are being designed to concurrently inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and to prevent the aggregation of β-amyloid plaques. tandfonline.comresearchgate.net
In addition to MTDLs, there is significant potential for using pyrimidinyl-indole derivatives in combination therapies. Targeting pyrimidine biosynthesis has been shown to have synergistic effects with inhibitors of pathways driven by oncogenes like BRAF(V600E) and in cells with mutant PTEN. cy7-5-azide.com Future research should systematically explore rational combinations of these derivatives with other targeted agents to overcome resistance and enhance therapeutic outcomes.
Advancements in Asymmetric Synthesis and Stereocontrol for Enantiopure Derivatives
Many biologically active molecules are chiral, and their different enantiomers can have distinct pharmacological properties. The development of asymmetric synthesis methods to produce enantiomerically pure this compound derivatives is a critical future direction. Stereocontrol is essential for improving target selectivity, enhancing potency, and creating compounds with better pharmacokinetic profiles.
Recent advancements in organocatalysis offer powerful tools for constructing chiral N-heterocyclic scaffolds. researchgate.net Strategies such as asymmetric [3+2] cycloadditions and organocatalytic Michael additions can be adapted to synthesize polysubstituted indole and pyrimidine precursors with high diastereo- and enantioselectivity. researchgate.net These methods allow for the precise installation of stereocenters, which is crucial for optimizing interactions with chiral biological targets like enzyme active sites and receptor binding pockets.
The synthesis of indole-containing pyrimidines can be achieved through multi-step sequences starting from commercially available reagents like 3-acetyl indole. richmond.edu By incorporating chiral catalysts or auxiliaries into these synthetic routes, it will be possible to produce enantiopure derivatives. Future efforts will focus on developing scalable and efficient asymmetric syntheses to enable the thorough biological evaluation of individual stereoisomers and the identification of the most active enantiomer for further development.
Application of Artificial Intelligence and Machine Learning in Pyrimidinyl-Indole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process and offer immense potential for accelerating the development of novel this compound derivatives. jddtonline.infomdpi.com These computational tools can analyze vast datasets to identify new drug targets, predict the biological activity of virtual compounds, and design novel molecules with desired properties. mdpi.comnih.gov
AI/ML algorithms can be employed at multiple stages of the discovery pipeline:
Target Identification: ML models can analyze genomic and proteomic data to identify novel targets and pathways associated with specific diseases that may be modulated by pyrimidinyl-indole compounds. mdpi.com
Virtual Screening: AI-powered platforms can screen massive virtual libraries of pyrimidinyl-indole derivatives against a target protein's structure, predicting binding affinity and prioritizing compounds for synthesis. nih.govijirt.org This significantly reduces the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govmednexus.org
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the activity of new derivatives before they are synthesized, guiding the optimization of lead compounds more efficiently. mdpi.com
By integrating AI and ML into the research workflow, scientists can navigate the vast chemical space of pyrimidinyl-indole derivatives more effectively, accelerating the discovery of new therapeutic agents for a wide range of diseases. jddtonline.info
Q & A
Basic Research Questions
Q. How can the crystal structure of 4-pyrimidin-5-yl-1H-indole be determined experimentally?
- Methodology : Use X-ray crystallography with the SHELX suite for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Process diffraction data using the CCP4 suite for scaling, phasing, and validation. Key parameters include high-resolution data (>1.5 Å) and rigorous checks for twinning or disorder .
Q. What synthetic strategies are effective for preparing this compound derivatives?
- Methodology :
- Use 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) as a key intermediate for nucleophilic substitution or cross-coupling reactions.
- Optimize Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, 80–100°C, DMF/THF) .
- Monitor reactions via TLC or HPLC to confirm intermediate formation.
Q. Which spectroscopic techniques reliably confirm the structure of synthesized derivatives?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for indole C-H and pyrimidine N-CH environments.
- Mass spectrometry (HRMS) : Confirm molecular ions with <5 ppm error.
- IR spectroscopy : Identify NH stretches (~3400 cm⁻¹) and pyrimidine ring vibrations .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Methodology :
- Compare assay conditions (e.g., cell lines, incubation times, control compounds).
- Validate compound purity (>95% by HPLC) and stability under experimental conditions.
- Apply statistical models (e.g., ANOVA for dose-response curves) to assess reproducibility .
Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?
- Methodology :
- Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (XPhos, SPhos).
- Vary solvents (DMF vs. toluene) and temperatures (60–120°C).
- Use microwave-assisted synthesis to reduce reaction times .
Q. How are discrepancies in crystallographic data interpretation addressed?
- Methodology :
- Validate refinement with multiple software (e.g., SHELXL vs. Phenix).
- Check for twinning (Hooft parameter <0.5) and disorder using residual density maps.
- Cross-reference with DFT-calculated bond lengths/angles for accuracy .
Q. What protocols ensure stable storage and handling of this compound?
- Methodology :
- Store under inert atmosphere (argon) at –20°C to prevent oxidation.
- Use amber vials to avoid photodegradation.
- Conduct stability assays (TGA/DSC) to determine decomposition thresholds .
Data Management & Ethical Considerations
Q. How can researchers balance open data sharing with privacy in studies involving proprietary derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
